3-(2-Chlorophenyl)-1H-Pyrazole
Overview
Description
3-(2-Chlorophenyl)-1H-Pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1H-Pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 2-chlorobenzoyl hydrazine with α,β-unsaturated ketones under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is optimized to ensure safety and cost-effectiveness. For instance, the use of toluene and tetrahydrofuran as solvents, along with magnesium flakes, has been reported to improve the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1H-Pyrazole involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate neuronal voltage-sensitive sodium and L-type calcium channels. This modulation helps in stabilizing neuronal membranes and preventing excessive neuronal firing, which is crucial in managing seizures .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1H-Pyrazole: Similar in structure but with the chlorine atom at the 3-position of the phenyl ring.
3-(4-Chlorophenyl)-1H-Pyrazole: Chlorine atom at the 4-position of the phenyl ring.
3-(2,4-Dichlorophenyl)-1H-Pyrazole: Contains two chlorine atoms at the 2 and 4 positions of the phenyl ring.
Uniqueness
3-(2-Chlorophenyl)-1H-Pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBQZNMWKPXWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370954 | |
Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59843-55-9 | |
Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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